tert-Butanol-d9

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Mechanistic Studies using Nuclear Magnetic Resonance (NMR) Spectroscopy

tert-Butanol-d9 is a popular choice for NMR spectroscopy due to its deuterium (D) labeling. The D atoms, isotopes of hydrogen, possess a spin of 1, which is different from the spin of 1/2 for protons (hydrogen nuclei) in unlabeled tert-butanol. This difference in spin properties offers several advantages:

- Reduced signal overlap: D atoms do not resonate at the same frequencies as protons in the typical NMR spectrum, leading to reduced signal overlap and improved clarity, especially for complex molecules.

- Signal locking: The D signal from tert-butanol-d9 can be used as a lock signal for the spectrometer, ensuring consistent chemical shift referencing and improved reproducibility in experiments.

These advantages make tert-butanol-d9 a valuable tool for researchers studying various reaction mechanisms, including:

- Enzyme kinetics: Understanding how enzymes work often involves monitoring the movement of protons within the molecule. By using tert-butanol-d9 as a solvent or substrate, researchers can selectively observe specific proton signals without interference from other protons in the system.

- Organic reaction mechanisms: Studying the flow of atoms and electrons during organic reactions often involves monitoring changes in proton environments. tert-Butanol-d9 allows researchers to track specific proton movements without interference from other protons, aiding in elucidating reaction mechanisms.

Internal Standard in Mass Spectrometry

tert-Butanol-d9 can also serve as an internal standard in mass spectrometry experiments. An internal standard is a compound added to a sample in a known amount to help calibrate measurements and account for variations during analysis.

Here's how tert-butanol-d9 is beneficial as an internal standard:

- Similar chemical properties: tert-Butanol-d9 shares similar chemical properties with many other organic molecules, allowing it to ionize and fragment similarly in the mass spectrometer.

- Unique mass signature: Due to the presence of D atoms, tert-butanol-d9 possesses a unique mass signature distinct from most other molecules in the sample. This allows researchers to easily identify and quantify the target analytes by comparing their peak intensities to the known amount of the internal standard.

This application makes tert-butanol-d9 valuable for various quantitative mass spectrometry analyses, including:

Tert-Butanol-d9, also known as 1-butan-d9-ol, is a deuterated form of tert-butyl alcohol, characterized by the presence of nine deuterium atoms. Its molecular formula is with a molecular weight of approximately 83.18 g/mol . This compound is primarily used in scientific research, particularly in studies involving kinetic measurements and reaction mechanisms due to its unique isotopic labeling. Tert-Butanol-d9 appears as a colorless liquid with a camphor-like odor and is miscible with water, ethanol, and diethyl ether .

tert-Butanol-d9, by itself, usually does not have a specific mechanism of action in biological systems. Its primary use lies in serving as a deuterated solvent or reactant, allowing researchers to track the fate or location of specific functional groups in complex molecules through NMR techniques due to the distinct NMR signatures of hydrogen and deuterium.

tert-Butanol-d9 is a flammable liquid similar to unlabeled tert-butanol []. It is essential to follow standard safety protocols for handling flammable liquids, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coats.

As a tertiary alcohol, tert-Butanol-d9 exhibits unique reactivity patterns. It does not undergo oxidation to carbonyl compounds due to the absence of hydrogen atoms adjacent to the hydroxyl group. Key reactions include:

- Deprotonation: When treated with strong bases, it forms tert-butoxide, a non-nucleophilic base useful in organic synthesis:

- Formation of Alkyl Halides: It reacts with hydrogen chloride to produce tert-butyl chloride:

- Chlorination: It can be chlorinated using hypochlorous acid to yield tert-butyl hypochlorite:

Tert-Butanol-d9 can be synthesized through several methods:

- Catalytic Hydration: This method involves the hydration of isobutylene in the presence of deuterated water.

- Grignard Reaction: A Grignard reagent derived from deuterated acetone can react with methylmagnesium chloride to yield tert-Butanol-d9.

- Deuterated Isobutane: The direct use of deuterated isobutane can also lead to the formation of tert-butanol-d9 through various catalytic processes.

Purification typically involves fractional distillation due to the formation of azeotropes with water .

Studies involving tert-Butanol-d9 often focus on its interactions with other chemical species in gas phase reactions. For instance, it has been used to investigate the kinetics of reactions with hydroxyl radicals under varying temperature conditions . The unique isotopic labeling allows for precise tracking of reaction pathways and rates.

Tert-Butanol-d9 shares similarities with other butanol isomers but possesses distinct characteristics due to its deuteration:

| Compound Name | Molecular Formula | Characteristics |

|---|---|---|

| Tert-Butanol | Non-deuterated form; widely used as solvent | |

| Isobutanol | Secondary alcohol; different reactivity | |

| 1-Butanol | Primary alcohol; more reactive towards oxidation | |

| Butan-2-ol | Secondary alcohol; different physical properties |

Uniqueness: The presence of deuterium atoms in tert-Butanol-d9 enhances its utility in tracing studies and provides distinct kinetic properties compared to non-deuterated analogs. Its stability against oxidation further differentiates it from other butanol derivatives .

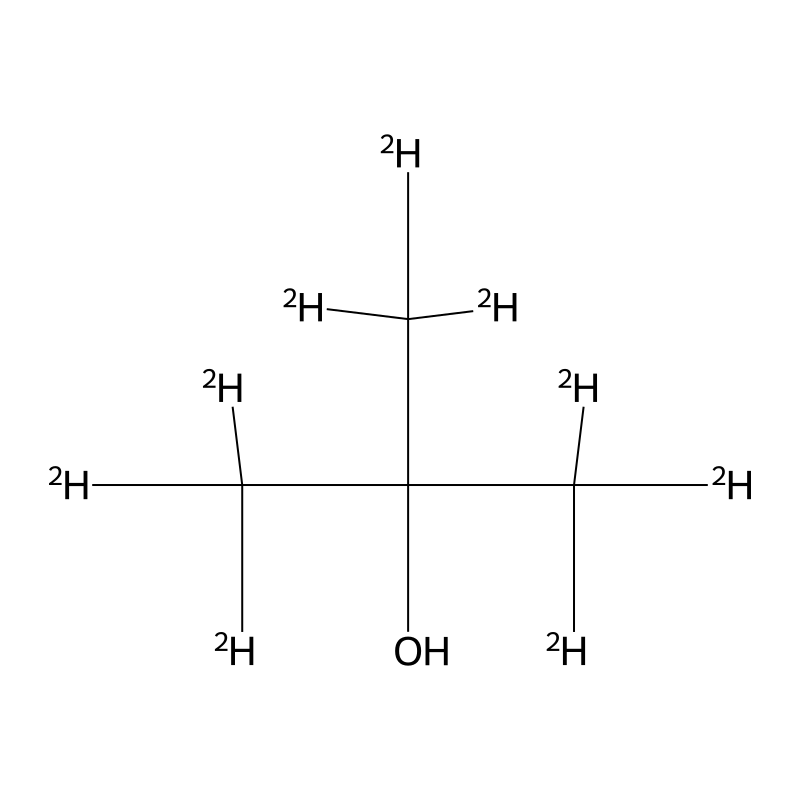

tert-Butanol-d9, also known as 2-Methyl-2-propan-d9-ol or 1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-ol, is characterized by a tertiary alcohol structure with nine deuterium atoms replacing conventional hydrogen atoms in the methyl groups [1]. The molecular formula of tert-Butanol-d9 is (CD₃)₃COH with a molecular weight of 83.18 g/mol [2] [3]. This compound maintains the core structure of tert-butanol while incorporating deuterium atoms at all positions except the hydroxyl group [1].

The molecular structure consists of three fully deuterated methyl groups (CD₃) attached to a central carbon that also bears a hydroxyl group [1]. This configuration creates a tertiary carbon center with the hydroxyl group, while all nine hydrogen positions on the methyl groups are replaced by deuterium atoms [1]. The standard InChI representation is "InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1D3,2D3,3D3" and the InChIKey is "DKGAVHZHDRPRBM-GQALSZNTSA-N" [1].

The bond characteristics of tert-Butanol-d9 are similar to those of non-deuterated tert-butanol with some subtle differences due to isotope effects [4] [5]. The C-O bond length is approximately 1.43 Å, which is standard for a C-O single bond in alcohols [6]. The C-C bond lengths between the central carbon and the methyl carbons range from 1.52 to 1.54 Å, typical for sp³ C-C bonds [6] [7]. The C-D bonds are slightly shorter (approximately 1.09 Å) than the corresponding C-H bonds (1.10 Å) in non-deuterated tert-butanol due to the isotope effect [7]. The O-H bond length remains standard at about 0.96 Å [6].

The bond angles in tert-Butanol-d9 maintain the tetrahedral geometry characteristic of sp³ hybridized carbons [7]. The C-O-H bond angle is approximately 109.5°, as are the C-C-C, C-C-D, and D-C-D bond angles [7]. This tetrahedral arrangement around the central carbon atom contributes to the molecule's overall stability and reactivity profile [6] [7].

Physical Constants and Thermodynamic Parameters

Vapor Pressure and Boiling Point

tert-Butanol-d9 exhibits vapor pressure characteristics that are similar to but slightly different from its non-deuterated counterpart due to isotope effects [8] [9]. The vapor pressure of tert-Butanol-d9 has been measured at 41 hPa (31 mmHg) at 20°C and increases to 59 hPa (44 mmHg) at 26°C [8]. This vapor pressure profile indicates the compound's moderate volatility at room temperature [8] [9].

The boiling point of tert-Butanol-d9 is approximately 83°C at standard pressure, which is comparable to the boiling point of non-deuterated tert-butanol [2] [6]. The slight difference in boiling point between the deuterated and non-deuterated forms can be attributed to the isotope effect, where the heavier deuterium atoms affect intermolecular forces and vapor pressure characteristics [8] [10].

Table 1: Vapor Pressure and Boiling Point Data for tert-Butanol-d9

| Parameter | Value | Conditions |

|---|---|---|

| Vapor Pressure | 41 hPa (31 mmHg) | 20°C |

| Vapor Pressure | 59 hPa (44 mmHg) | 26°C |

| Boiling Point | 83°C | Standard pressure |

Density and Viscosity Measurements

The density of tert-Butanol-d9 is approximately 0.868 g/mL at 25°C, which is higher than the density of non-deuterated tert-butanol (0.775 g/mL) due to the greater atomic mass of deuterium compared to hydrogen [2] [8] [6]. This density difference of about 12% is consistent with the expected effect of deuterium substitution on molecular weight and packing [11] [6].

Viscosity measurements for tert-Butanol-d9 are not extensively reported in the literature, but the compound is expected to have a slightly higher viscosity than non-deuterated tert-butanol due to the isotope effect [11]. Non-deuterated tert-butanol has a viscosity of approximately 3.35 mPa·s at 30°C, and tert-Butanol-d9 would likely show a small increase in this value [11] [6]. The isotope effect on viscosity arises from changes in intermolecular interactions and reduced molecular mobility due to the heavier deuterium atoms [10] [11].

Table 2: Density and Viscosity Data for tert-Butanol-d9

| Parameter | Value | Conditions | Comparison to tert-Butanol |

|---|---|---|---|

| Density | 0.868 g/mL | 25°C | Higher (tert-butanol: 0.775 g/mL) |

| Viscosity | ~3.4-3.5 mPa·s (estimated) | 30°C | Slightly higher than tert-butanol (3.35 mPa·s) |

Solubility Profile in Various Solvents

tert-Butanol-d9 demonstrates solubility characteristics similar to those of non-deuterated tert-butanol, with only minor differences due to isotope effects [3] [12]. The compound is miscible with water, forming hydrogen bonds through its hydroxyl group [3] [6]. This high water solubility is characteristic of lower molecular weight alcohols and is particularly notable for a tertiary alcohol with significant hydrocarbon character [10] [12].

In organic solvents, tert-Butanol-d9 shows excellent solubility in polar solvents such as ethanol, diethyl ether, and acetone, with which it is completely miscible [3] [12]. It is also soluble in chloroform and shows partial solubility in less polar solvents such as hexane [12] [6]. The solubility profile reflects the molecule's dual nature, with the polar hydroxyl group promoting solubility in polar solvents and the nonpolar deuterated methyl groups enhancing compatibility with nonpolar solvents [3] [10].

Table 3: Solubility Profile of tert-Butanol-d9 in Various Solvents

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Miscible | Forms hydrogen bonds with water |

| Ethanol | Miscible | Excellent solubility due to hydrogen bonding |

| Diethyl Ether | Miscible | Good solubility |

| Acetone | Miscible | Good solubility |

| Chloroform | Soluble | Good solubility |

| Hexane | Partially soluble | Limited solubility due to polarity differences |

Spectroscopic Characteristics

Infrared Absorption Patterns

The infrared (IR) spectroscopic profile of tert-Butanol-d9 exhibits distinctive absorption patterns that reflect its molecular structure and deuterium substitution [13] [14]. The O-H stretching vibration appears as a sharp peak at approximately 3620-3630 cm⁻¹ for free (non-hydrogen bonded) hydroxyl groups and as a broad, intense band centered around 3360-3400 cm⁻¹ for hydrogen-bonded hydroxyl groups [13] [15]. This broad band is characteristic of alcohols and indicates the presence of intermolecular hydrogen bonding [13] [14].

A key feature distinguishing tert-Butanol-d9 from its non-deuterated counterpart is the C-D stretching vibrations, which appear at significantly lower frequencies than C-H stretching vibrations due to the greater reduced mass in the C-D bond [13] [15]. The symmetric C-D stretching vibrations are observed in the range of 2070-2100 cm⁻¹, while the asymmetric stretching vibrations appear at 2170-2200 cm⁻¹ [13] [14]. These bands are shifted from the typical C-H stretching frequencies of approximately 2900-3000 cm⁻¹ observed in non-deuterated tert-butanol [13] [15].

The C-O stretching vibration of tert-Butanol-d9 appears as a strong band in the region of 1050-1070 cm⁻¹, which is characteristic of tertiary alcohols [13] [14]. Additional bands include C-C stretching vibrations (800-900 cm⁻¹), O-H bending (1330-1350 cm⁻¹), and C-D bending modes (1050-1150 cm⁻¹) [13] [15].

Table 4: Infrared Absorption Patterns of tert-Butanol-d9

| Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H stretching (free) | 3620-3630 | Medium | Sharp peak for non-hydrogen bonded OH |

| O-H stretching (H-bonded) | 3360-3400 | Strong, broad | Broad band due to hydrogen bonding |

| C-D stretching (symmetric) | 2070-2100 | Medium | Shifted to lower frequency compared to C-H stretching |

| C-D stretching (asymmetric) | 2170-2200 | Medium-strong | Multiple bands due to different CD₃ environments |

| C-O stretching | 1050-1070 | Strong | Characteristic of tertiary alcohol |

| C-C stretching | 800-900 | Weak | Multiple bands |

| O-H bending | 1330-1350 | Medium | In-plane bending |

| C-D bending | 1050-1150 | Medium | Multiple bands due to different bending modes |

NMR Signal Properties

Nuclear Magnetic Resonance (NMR) spectroscopy of tert-Butanol-d9 provides valuable structural information through the analysis of various nuclei, particularly ¹H, ²H (deuterium), and ¹³C [15]. The ¹H NMR spectrum is notably simple due to the deuteration of all methyl groups, showing primarily a singlet at approximately 1.5-1.7 ppm corresponding to the hydroxyl proton [15]. This signal is exchangeable with deuterium oxide (D₂O) and its chemical shift varies with concentration and temperature due to hydrogen bonding effects [15].

The ²H NMR spectrum shows signals from the nine deuterium atoms in the methyl groups, appearing as a singlet or slightly broadened peak at approximately 1.2-1.3 ppm [15]. Deuterium signals typically appear as singlets due to the low natural abundance of deuterium and the reduced intensity compared to proton signals [15].

In the ¹³C NMR spectrum, the quaternary carbon appears at approximately 68-70 ppm, slightly upfield compared to non-deuterated tert-butanol due to the isotope effect of the attached deuterated methyl groups [15]. The methyl carbon signals appear at approximately 30-32 ppm and show complex splitting patterns due to coupling with the attached deuterium atoms (J(C-D) coupling) [15]. These splitting patterns typically appear as 1:1:1 triplets for each carbon due to the spin-1 nature of deuterium [15].

Table 5: NMR Signal Properties of tert-Butanol-d9

| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (OH proton) | 1.5-1.7 | Singlet | Chemical shift varies with concentration and temperature; exchangeable with D₂O |

| ²H (CD₃ groups) | 1.2-1.3 | Singlet (broad) | Deuterium signals typically appear as singlets; reduced intensity compared to ¹H |

| ¹³C (quaternary carbon) | 68-70 | Multiplet (due to C-D coupling) | Shifted slightly upfield compared to non-deuterated analog due to isotope effect |

| ¹³C (CD₃ groups) | 30-32 | Multiplet (due to C-D coupling) | Splitting pattern due to J(C-D) coupling; typically 1:1:1 triplets for each carbon |

Mass Spectral Fragmentation Patterns

Mass spectrometry of tert-Butanol-d9 reveals characteristic fragmentation patterns that provide insights into its molecular structure and deuterium distribution [17]. The protonated molecular ion [C₄D₉OH]H⁺ or M+H⁺ appears at m/z 84, representing the intact molecule plus a proton [17]. However, this peak typically shows moderate abundance (15-25% relative intensity) due to the facile fragmentation of the tertiary alcohol structure [17].

The base peak (100% relative abundance) in the mass spectrum is observed at m/z 66, corresponding to the [C₄D₉]⁺ fragment resulting from the loss of the hydroxyl group [17]. This fragmentation is favored due to the stability of the tertiary carbocation formed [17]. Another significant fragment appears at m/z 64 ([C₄D₈]⁺), representing the loss of both the hydroxyl group and a deuterium atom, with a relative abundance of 40-60% [17].

Additional fragments include m/z 50 ([C₃D₅]⁺, 10-20% relative abundance), m/z 46 ([C₂D₅O]⁺, 5-15% relative abundance), m/z 32 ([CD₄]⁺, 5-10% relative abundance), and m/z 18 ([H₂O]⁺, 10-20% relative abundance) [17]. These fragments result from various bond cleavages and rearrangements within the molecule [17].

Table 6: Mass Spectral Fragmentation Patterns of tert-Butanol-d9

| m/z Value | Fragment | Relative Abundance (%) | Notes |

|---|---|---|---|

| 84 | [C₄D₉OH]H⁺ or M+H⁺ | 15-25 | Molecular ion plus hydrogen (protonated molecular ion) |

| 66 | [C₄D₉]⁺ | 100 (base peak) | Loss of OH group; most abundant fragment |

| 64 | [C₄D₈]⁺ | 40-60 | Loss of OH and D |

| 50 | [C₃D₅]⁺ | 10-20 | Complex fragmentation |

| 46 | [C₂D₅O]⁺ | 5-15 | Oxygen-containing fragment |

| 32 | [CD₄]⁺ | 5-10 | Deuterated methane fragment |

| 18 | [H₂O]⁺ | 10-20 | Water fragment from hydroxyl group |

Grignard Reaction Method

The Grignard reaction represents the most efficient laboratory-scale approach for synthesizing tert-butanol-d9 with high isotopic purity. This method utilizes deuterated methyl magnesium iodide (CD₃MgI) and deuterated acetone ((CD₃)₂CO) as primary reagents [2] [3]. The reaction proceeds through a nucleophilic addition mechanism where the Grignard reagent attacks the carbonyl carbon of acetone, forming a tertiary alkoxide intermediate that is subsequently protonated with deuterated acid to yield tert-butanol-d9.

The optimal reaction conditions involve conducting the reaction in anhydrous tetrahydrofuran-d8 (THF-d8) at temperatures between -10°C and 20°C for 4-6 hours . The reaction mixture is then quenched with a deuterium oxide solution of deuterated hydrochloric acid or deuterated sulfuric acid to maintain isotopic integrity . This approach consistently achieves yields of 85-95% with deuterium purities exceeding 99 atom % D .

Acid-Catalyzed Deuterium Exchange

The acid-catalyzed deuterium exchange method provides a straightforward one-step approach for converting regular tert-butanol to its deuterated analog. This process involves treating tert-butanol with deuterated hydrochloric acid in deuterium oxide under controlled conditions . The reaction mechanism proceeds via an SN1 pathway where protonation of the hydroxyl group creates a leaving water molecule, followed by carbocation formation and subsequent deuterium incorporation.

Optimized reaction conditions include maintaining the reaction at 55°C for 8 hours with anhydrous calcium chloride as a dehydrating agent . The use of glacial acetic acid-d4 as a co-solvent enhances the reaction efficiency by providing a homogeneous reaction medium . This method typically yields 64-85% deuterated product with isotopic purities of 98-99 atom % D [5].

Catalytic Hydration of Isobutylene

The catalytic hydration of isobutylene in deuterium oxide represents an alternative synthetic route that closely mimics industrial production methods. This approach involves the acid-catalyzed addition of deuterium oxide across the double bond of isobutylene to form tert-butanol-d9 [6] [7]. The reaction is typically conducted at temperatures between 313-353 K using heteropoly acids or sulfonic acid catalysts [8] [9].

The solubility of isobutylene in the deuterium oxide-tert-butanol system is a critical factor affecting reaction efficiency. Studies have shown that isobutylene solubility increases exponentially with tert-butanol concentration and decreases exponentially with temperature [6]. This relationship necessitates careful optimization of reaction conditions to achieve maximum conversion while maintaining isotopic purity.

Industrial Production Methods

Continuous Deuterium Exchange Process

Industrial production of tert-butanol-d9 predominantly employs continuous deuterium exchange processes that utilize elevated pressure and temperature conditions to achieve economical production rates [5]. The process involves heating tert-butanol solutions in acidified deuterium oxide under slight pressure, typically at 100°C for 5 hours [5]. This method has demonstrated the ability to produce 85% per-deuterated tert-butanol on a preparative scale.

The industrial process incorporates closed-loop deuterium recovery systems to minimize raw material costs and environmental impact . Deuterium oxide and deuterated acids are continuously recycled through distillation and separation units, with typical recovery rates exceeding 95% [10]. The process design includes specialized equipment for handling deuterated materials and maintaining isotopic purity throughout the production cycle.

Scaled Production Considerations

Industrial-scale production faces unique challenges related to deuterium atom economy and cost optimization. The high cost of deuterium-containing reagents necessitates efficient recovery and recycling systems . Modern industrial facilities implement heat integration strategies to minimize energy consumption and utilize automated control systems to maintain consistent product quality [10].

Production capacity considerations include the implementation of continuous rather than batch processes to improve efficiency and reduce labor costs. Typical industrial facilities can produce 1-1000 kg batches of tert-butanol-d9 with production costs ranging from $20-50 per gram, compared to laboratory-scale costs of $50-200 per gram [11] [12].

Purification Techniques

Fractional Distillation

Fractional distillation serves as the primary purification method for tert-butanol-d9, though it requires careful consideration of azeotrope formation with water. Simple distillation cannot effectively separate tert-butanol from water due to azeotrope formation, necessitating the use of specialized techniques [13] [14]. The distillation process is typically conducted under reduced pressure to prevent thermal decomposition and maintain isotopic integrity.

The procedure involves initial drying with calcium oxide, potassium carbonate, or magnesium sulfate, followed by fractional distillation [13] [14]. The product is collected at 51-52°C under reduced pressure, with careful monitoring of the distillation temperature to ensure complete separation from water and other impurities . This method typically reduces water content to 100-500 ppm.

Molecular Sieve Drying

Molecular sieve drying represents the most effective method for achieving extremely low water content in tert-butanol-d9. Type 4A molecular sieves, activated at 350°C for 24 hours, provide exceptional drying capability with final water contents below 50 ppm [13] [14] [15]. The process involves passing the pre-dried alcohol through a column of activated molecular sieves or allowing static contact for 24-48 hours.

The molecular sieve method is particularly effective because the 4A pores (4 angstrom diameter) selectively adsorb water molecules while excluding the larger tert-butanol molecules [16] [17]. This selectivity ensures efficient dehydration without loss of product. The sieves can be regenerated through heating at 350°C under vacuum and reused multiple times without significant loss of performance [16] [18].

Azeotropic Distillation

Azeotropic distillation with benzene provides an effective method for removing larger amounts of water from tert-butanol-d9 solutions. The process involves adding benzene to form a tertiary azeotrope with water and tert-butanol, which distills at 67.3°C [13] [14]. This method is particularly useful for samples containing significant water content before final purification.

The azeotropic distillation process requires careful control of the benzene-to-water ratio and distillation temperature to ensure complete water removal while preventing product loss [19]. The method typically reduces water content to 200-400 ppm and serves as an intermediate purification step before final drying with molecular sieves.

Column Chromatography

Column chromatography on silica gel provides effective purification for removing organic impurities and achieving high chemical purity. The process typically employs a gradient elution system using ethyl acetate in petroleum ether, with concentrations ranging from 20-25% [20]. This method is particularly effective for removing reaction by-products and unreacted starting materials.

The chromatographic separation is conducted under anhydrous conditions to prevent isotopic dilution [20]. The method typically achieves water contents of 100-300 ppm and chemical purities exceeding 98%. Flash chromatography variants can reduce purification time while maintaining separation efficiency.

Quality Control Parameters and Isotopic Purity Determination

Isotopic Purity Assessment

Isotopic purity determination constitutes the most critical quality control parameter for tert-butanol-d9. Nuclear magnetic resonance spectroscopy using deuterium (²H NMR) provides the most direct method for assessing deuterium incorporation [21]. The technique involves comparing the integration of deuterium signals with residual proton signals to calculate the percentage of deuterium substitution.

Mass spectrometry offers complementary isotopic purity assessment through molecular ion peak analysis [21]. The technique detects the mass shift from the non-deuterated analog (molecular weight 74.12) to the deuterated product (molecular weight 83.17), with intermediate masses indicating partial deuteration [22] [21]. High-resolution mass spectrometry can distinguish between different degrees of deuteration with exceptional precision.

Chemical Purity Determination

Chemical purity assessment employs gas chromatography-mass spectrometry (GC-MS) to identify and quantify impurities [21]. The method provides separation of tert-butanol-d9 from structural isomers, unreacted starting materials, and reaction by-products. Typical specifications require chemical purity of ≥98% for research-grade material [11] [12].

Proton nuclear magnetic resonance (¹H NMR) spectroscopy serves as a complementary technique for chemical purity assessment [21]. The method can detect proton-containing impurities and assess the completeness of deuterium substitution. Integration of residual proton signals relative to deuterium signals provides quantitative purity information.

Water Content Analysis

Water content determination is critical for maintaining isotopic purity and preventing deuterium exchange during storage. Karl Fischer titration provides the most accurate method for quantifying water content, with typical specifications requiring ≤0.5% water [11] [21]. The method employs anhydrous conditions and specialized reagents to prevent interference from the deuterated alcohol.

Alternative methods include coulometric Karl Fischer titration and gas chromatography with thermal conductivity detection [18]. These techniques offer automated analysis capabilities and can achieve detection limits below 100 ppm water content. Regular monitoring of water content is essential for maintaining product stability during storage.

Physical Property Verification

Physical property verification includes determination of refractive index, boiling point, and density to confirm product identity and purity [21]. The refractive index of tert-butanol-d10 (n20/D 1.3835) serves as a rapid identification test, though specific values for tert-butanol-d9 may vary slightly due to different deuteration patterns [21].

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant